

# Biophysical Properties of Thalidomide-4-O-C3-NH2 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Thalidomide-4-O-C3-NH2 |           |
|                      | hydrochloride          |           |
| Cat. No.:            | B12417012              | Get Quote |

Disclaimer: Specific, experimentally determined biophysical data for **Thalidomide-4-O-C3-NH2 hydrochloride** is not extensively available in the public domain. This technical guide provides a comprehensive overview based on the properties of its parent compound, thalidomide, and its well-characterized derivatives. The experimental protocols and signaling pathways described herein are representative of the methodologies used for similar molecules and serve as a foundational resource for researchers, scientists, and drug development professionals.

**Thalidomide-4-O-C3-NH2 hydrochloride** is a synthetic ligand designed for use in Proteolysis Targeting Chimeras (PROTACs). It incorporates the core structure of thalidomide, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and features a 3-carbon alkoxy linker with a terminal amine group for conjugation to a target protein ligand. As a crucial component in many PROTACs, understanding its biophysical properties and interaction with CRBN is essential for the development of effective protein degraders.

## Physicochemical and Biophysical Data

Quantitative biophysical data for **Thalidomide-4-O-C3-NH2 hydrochloride** is limited. However, by examining the parent molecule, thalidomide, and its renowned derivatives, lenalidomide and pomalidomide, we can infer the expected binding affinity range and key physicochemical characteristics. The core thalidomide moiety is responsible for the interaction with Cereblon, and modifications at the 4-position of the phthalimide ring are generally not expected to drastically alter this primary binding affinity.



| Property                             | Thalidomide-4-<br>O-C3-NH2<br>hydrochloride | Thalidomide                                                                      | Lenalidomide    | Pomalidomide             |
|--------------------------------------|---------------------------------------------|----------------------------------------------------------------------------------|-----------------|--------------------------|
| Molecular<br>Formula                 | C16H18CIN3O4                                | C13H10N2O4                                                                       | C13H13N3O3      | C13H11N3O4               |
| Molecular Weight                     | 351.79 g/mol                                | 258.23 g/mol                                                                     | 259.26 g/mol    | 273.24 g/mol             |
| CAS Number                           | 2357110-84-8                                | 50-35-1                                                                          | 191732-72-6     | 19171-19-8               |
| Binding Affinity to<br>Cereblon (Kd) | Not Reported                                | ~250 nM[1]                                                                       | ~178 nM[1]      | ~157 nM[1]               |
| Appearance                           | Reported as a solid                         | Needles or white powder[2]                                                       | Off-white solid | White to off-white solid |
| Solubility                           | Not Reported                                | Sparingly soluble<br>in aqueous<br>buffers; soluble<br>in DMSO (~12<br>mg/mL)[3] | Soluble in DMSO | Soluble in DMSO          |

# **Signaling Pathway**

Thalidomide and its derivatives function by binding to Cereblon (CRBN), which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). This binding event alters the substrate specificity of the CRL4CRBN complex, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation by the 26S proteasome. In the context of a PROTAC, the thalidomide-based ligand recruits CRBN, while the other end of the PROTAC molecule binds to a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.





Click to download full resolution via product page

Caption: PROTAC-induced protein degradation pathway.

# **Experimental Protocols**

The following are detailed, representative protocols for key biophysical assays used to determine the binding affinity of small molecules like **Thalidomide-4-O-C3-NH2 hydrochloride** to their protein targets.

## **Surface Plasmon Resonance (SPR)**

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.

Methodology:



#### • Immobilization:

- Recombinant human Cereblon (CRBN), often the thalidomide-binding domain (TBD), is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
- The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- A solution of CRBN in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
- Remaining active sites are deactivated with an injection of ethanolamine-HCl.

## Binding Analysis:

- A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
- **Thalidomide-4-O-C3-NH2 hydrochloride** is serially diluted in the running buffer to create a concentration series (e.g., 0.1 nM to 1 μM).
- Each concentration is injected over the immobilized CRBN surface for a defined association time, followed by a dissociation phase where only the running buffer flows over the chip.
- The change in the SPR signal (measured in response units, RU) is monitored in real-time.

### Data Analysis:

- The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
- The equilibrium dissociation constant (Kd) is calculated as koff/kon.



## **Isothermal Titration Calorimetry (ITC)**

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters ( $\Delta H$  and  $\Delta S$ ).

#### Methodology:

- Sample Preparation:
  - Recombinant CRBN is dialyzed extensively against the desired assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
  - Thalidomide-4-O-C3-NH2 hydrochloride is dissolved in the final dialysis buffer.
  - The concentrations of the protein and the ligand are precisely determined.
- Titration:
  - $\circ$  The sample cell of the calorimeter is filled with the CRBN solution (e.g., 10-20  $\mu$ M).
  - $\circ$  The injection syringe is filled with a concentrated solution of the thalidomide derivative (e.g., 100-200  $\mu$ M).
  - A series of small, sequential injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25 °C).
  - The heat change associated with each injection is measured.
- Data Analysis:
  - The heat of dilution is corrected for by injecting the ligand into the buffer alone.
  - The corrected heat per injection is plotted against the molar ratio of ligand to protein.
  - The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.



## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for characterizing the binding of a small molecule ligand to its target protein.



Click to download full resolution via product page

Caption: Workflow for biophysical characterization.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Thalidomide-O-C4-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 2. Percutaneous delivery of thalidomide and its N-alkyl analogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide-4-O-C10-NH2 (hydrochloride) | C23H32ClN3O5 | CID 169450032 -PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biophysical Properties of Thalidomide-4-O-C3-NH2 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417012#biophysical-properties-of-thalidomide-4-o-c3-nh2-hydrochloride]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com